2-amino-3-hydroxy-N-methylbutanamide
Description
2-Amino-3-hydroxy-N-methylbutanamide (CAS: Not explicitly listed in evidence; hypothetical structure inferred) is a substituted butanamide featuring an amino group at position 2, a hydroxy group at position 3, and an N-methyl substituent.
Properties
IUPAC Name |
2-amino-3-hydroxy-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3(8)4(6)5(9)7-2/h3-4,8H,6H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXXBNOVHYPMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-N-methylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-3-hydroxybutanoic acid with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 2-amino-3-hydroxy-N-methylbutanamide may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a primary amine or alcohol, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
2-amino-3-hydroxy-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 2-amino-3-hydroxy-N-methylbutanamide and related compounds:
Key Observations:
N-Substituent Variation: The N-hydroxy group in 2-amino-N-hydroxy-3-methylbutanamide contrasts with the N-methyl group in the hypothetical target compound. This difference impacts reactivity; N-hydroxy derivatives are prone to oxidation, whereas N-methyl groups enhance metabolic stability. Butoctamide features a bulky 2-ethylhexyl chain, increasing lipophilicity and bioavailability compared to smaller substituents.
Functional Group Impact: The Boc-protected amino acid (CAS: 102507-13-1) is tailored for peptide synthesis, where the Boc group prevents undesired side reactions during coupling. Methyl ester derivatives (e.g., ) are often intermediates in drug synthesis, with ester hydrolysis yielding active carboxylic acids.
Physicochemical Properties
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